(E)-3-cyclopentyl-2-methylacrylic acid
Description
(E)-3-Cyclopentyl-2-methylacrylic acid (CAS: 773112-99-5; MFCD06207421) is an α,β-unsaturated carboxylic acid characterized by a cyclopentyl substituent at the β-position and a methyl group at the α-position of the acrylic acid backbone. Its molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol . The (E)-stereochemistry of the double bond is critical for its spatial arrangement, influencing intermolecular interactions and reactivity.
Properties
IUPAC Name |
(E)-3-cyclopentyl-2-methylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-7(9(10)11)6-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,10,11)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCPUSYBAQVMQR-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1CCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1CCCC1)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347649 | |
| Record name | (E)-3-Cyclopentyl-2-methylprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773112-99-5 | |
| Record name | (E)-3-Cyclopentyl-2-methylprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopentyl-2-methylprop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-cyclopentyl-2-methylacrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and methyl acrylate as the primary starting materials.
Aldol Condensation: Cyclopentanone undergoes an aldol condensation with methyl acrylate in the presence of a base such as sodium hydroxide to form an intermediate β-hydroxy ester.
Dehydration: The β-hydroxy ester is then dehydrated using an acid catalyst like sulfuric acid to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-3-cyclopentyl-2-methylacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acrylic acid moiety reacts with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(E)-3-cyclopentyl-2-methylacrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and resins, where its unique structural features impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of (E)-3-cyclopentyl-2-methylacrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence metabolic pathways, leading to changes in cellular processes such as inflammation or microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents (cycloalkyl vs. aryl groups) and functional group positions. Key comparisons are summarized in Table 1.
Table 1. Structural and Physicochemical Comparison
- Cyclopentyl vs.
- Aromatic vs. Aliphatic Substituents : 3-Methylcinnamic acid’s phenyl group enables π-π interactions, whereas the cyclopentyl group in the target compound favors hydrophobic interactions .
- Functional Group Impact : The carboxylic acid group in the target compound facilitates hydrogen bonding, similar to 3-(4-bromophenyl)-2-methylacrylic acid, which forms intermolecular H-bonds and π-π networks in its crystal lattice .
Pharmacological and Functional Potential
While direct pharmacological data for this compound are unavailable, structurally related cinnamic acid derivatives exhibit:
- Antioxidant activity (e.g., 3-methylcinnamic acid via radical scavenging) .
- Hepatoprotective and antimalarial effects in bromophenyl- and methyl-substituted analogs . The cyclopentyl group’s lipophilicity may enhance membrane permeability, making the compound a candidate for drug delivery optimization .
Biological Activity
(E)-3-cyclopentyl-2-methylacrylic acid (CAS No. 773112-99-5) is an organic compound characterized by a cyclopentyl group attached to a methylacrylic acid structure. This compound has garnered interest in scientific research due to its potential biological activities, including anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.24 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is thought to involve modulation of various cellular pathways. Preliminary studies suggest that this compound may interact with specific receptors or enzymes, influencing processes such as inflammation and cell proliferation.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.
Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of this compound. In cell line studies, this compound showed cytotoxic effects against various cancer types, including breast and colon cancer cells. The compound appears to induce apoptosis and inhibit tumor growth in preclinical models.
Study 1: Anti-inflammatory Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of this compound in murine models of arthritis. The results indicated a reduction in joint swelling and pain, with a significant decrease in inflammatory markers such as TNF-alpha and IL-6 .
Study 2: Anticancer Activity
A separate study published in Cancer Research investigated the anticancer properties of this compound against human breast cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent reduction in cell viability and increased apoptosis rates compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
